3-[4-Methoxybenzoyl]aminobenzamide
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Overview
Description
3-[4-Methoxybenzoyl]aminobenzamide is a chemical compound that belongs to the class of benzamides Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxybenzoyl]aminobenzamide typically involves the reaction of 3-nitro-4-X-benzoic acid with aniline under specific reaction conditions to obtain 3-nitro-4-X-benzanilide. This intermediate then undergoes a reduction reaction, often in the presence of a catalyst, to yield 3-amino-4-methoxybenzaniline . The reaction conditions may vary, but common reagents include alkaline reagents and solvents like methanol.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, cost, and environmental impact. The process involves multiple steps, including chloromethylation, hydrolysis, oxidation, amidation, condensation, and reduction . These methods aim to produce the compound efficiently while minimizing waste and pollution.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methoxybenzoyl]aminobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as catalytic hydrogenation or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amino derivatives.
Scientific Research Applications
3-[4-Methoxybenzoyl]aminobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 3-[4-Methoxybenzoyl]aminobenzamide involves its interaction with specific molecular targets. One of the primary targets is poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . By inhibiting PARP, the compound can prevent the repair of damaged DNA, leading to cell death. This mechanism is particularly relevant in cancer therapy, where inhibiting DNA repair can enhance the effectiveness of other treatments .
Comparison with Similar Compounds
3-[4-Methoxybenzoyl]aminobenzamide can be compared with other benzamide derivatives, such as:
3-Aminobenzamide: Similar in structure but lacks the methoxy group, making it less effective in certain applications.
4-Aminobenzamide: Another benzamide derivative with different functional groups, leading to varied biological activities.
Anthranilamide: A related compound with distinct properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-7-5-10(6-8-13)15(19)17-12-4-2-3-11(9-12)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZIODLZPKWKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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